molecular formula C₂₈₅H₄₃₄N₇₄O₈₈S₂ B1574800 Ramucirumab CAS No. 947687-13-0

Ramucirumab

Cat. No.: B1574800
CAS No.: 947687-13-0
M. Wt: 6369.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramucirumab is a fully human monoclonal antibody (IgG1) developed for the treatment of solid tumors. It functions as an antineoplastic agent and a direct antagonist of vascular endothelial growth factor receptor 2 (VEGFR2). By blocking the binding of natural VEGF ligands, which are secreted by solid tumors to promote angiogenesis and enhance tumor blood supply, this compound helps to inhibit tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ramucirumab is produced using recombinant DNA technology in mammalian cell lines. The process involves the insertion of the gene encoding the antibody into a host cell, which then produces the antibody through its cellular machinery. The production process includes several steps such as cell culture, purification, and formulation.

Industrial Production Methods: Industrial production of this compound involves large-scale bioreactors where mammalian cells are cultured under controlled conditions. The cells are grown in a nutrient-rich medium, and the antibody is harvested and purified through a series of chromatographic and filtration steps. The final product is formulated into a sterile solution for intravenous administration.

Chemical Reactions Analysis

Types of Reactions: Ramucirumab, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These reactions include binding to its target receptor (VEGFR2), enzymatic degradation, and potential conjugation with other molecules for targeted delivery.

Common Reagents and Conditions: The reactions involving this compound typically occur in physiological conditions, such as body temperature and pH. Enzymes and other proteins in the body may act as reagents to facilitate these reactions.

Major Products Formed: The primary product of this compound's action is the inhibition of VEGFR2, leading to reduced angiogenesis and tumor growth. Additionally, degradation products may include smaller peptides and amino acids resulting from proteolytic cleavage.

Scientific Research Applications

Ramucirumab has significant applications in various fields:

  • Medicine: It is used in the treatment of various cancers, including gastric cancer, non-small cell lung cancer, and colorectal cancer. Its ability to inhibit angiogenesis makes it a valuable therapeutic agent in oncology.

  • Biology: Research on this compound helps to understand the mechanisms of angiogenesis and the role of VEGF in tumor growth.

  • Chemistry: The production and modification of this compound involve advanced biochemical techniques and contribute to the field of protein engineering.

  • Industry: The pharmaceutical industry utilizes this compound in the development of targeted cancer therapies, contributing to the advancement of personalized medicine.

Mechanism of Action

Ramucirumab exerts its effects by binding to VEGFR2, preventing the binding of natural VEGF ligands. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth. The molecular targets involved include VEGFR2 and the downstream signaling molecules that regulate angiogenesis.

Comparison with Similar Compounds

  • Bevacizumab

  • Aflibercept

  • Sorafenib

  • Sunitinib

Properties

CAS No.

947687-13-0

Molecular Formula

C₂₈₅H₄₃₄N₇₄O₈₈S₂

Molecular Weight

6369.07

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.